molecular formula C17H23N3O4S B2815301 N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide CAS No. 1105227-50-6

N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide

Cat. No.: B2815301
CAS No.: 1105227-50-6
M. Wt: 365.45
InChI Key: FWVSJRLWFCDUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of sulfonamide- and thiazolidinone-containing derivatives, characterized by a central 5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl scaffold. The ethanediamide (oxalamide) group linked to a cyclopentyl substituent distinguishes it from analogs.

Properties

IUPAC Name

N-cyclopentyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-12-7-8-14(20-9-4-10-25(20,23)24)11-15(12)19-17(22)16(21)18-13-5-2-3-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVSJRLWFCDUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the oxalamide core: This step involves the reaction of cyclopentylamine with oxalyl chloride to form the oxalamide intermediate.

    Introduction of the dioxidoisothiazolidinyl group: This step involves the reaction of the oxalamide intermediate with a suitable isothiazolidine derivative under oxidative conditions to introduce the dioxidoisothiazolidinyl group.

    Final coupling: The final step involves coupling the intermediate with 2-methylphenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituent on Amide/Nitrogen Key Structural Features
N-cyclopentyl-N'-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]ethanediamide (Target) C₁₉H₂₄N₂O₃S 376.47 g/mol Cyclopentyl (ethanediamide) Ethanediamide linker; cyclopentyl enhances lipophilicity
N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-4-oxo-4H-chromene-2-carboxamide (BG01424) C₂₀H₁₈N₂O₅S 398.43 g/mol 4-oxo-4H-chromene-2-carboxamide Chromene ring introduces π-π stacking potential; higher molecular weight
1-(2,5-difluorophenyl)-N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]methanesulfonamide (BG15272) C₁₇H₁₈F₂N₂O₄S₂ 416.46 g/mol 2,5-difluorophenyl methanesulfonamide Fluorine atoms enhance electronegativity; sulfonamide group improves metabolic stability
N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide (BG01785) C₁₉H₂₂N₂O₄S 374.45 g/mol 4-methoxyphenyl acetamide Methoxy group increases solubility; acetamide linker reduces steric hindrance

Key Observations :

  • Target Compound : The ethanediamide group and cyclopentyl substituent likely enhance conformational rigidity and membrane permeability compared to analogs with carboxamide or sulfonamide linkages .
  • BG15272 : Fluorine atoms and sulfonamide group may improve metabolic stability and target affinity but increase molecular weight .
  • BG01785 : The 4-methoxyphenyl acetamide balances solubility and lipophilicity, favoring oral bioavailability .

Pharmacological Potential (Inferred)

While direct bioactivity data for the target compound is unavailable, structural analogs provide clues:

  • Thiazolidinone Moieties: Known for anti-inflammatory, antimicrobial, and kinase-inhibitory activities due to sulfonyl and amide interactions with biological targets .
  • Substituent Effects : Cyclopentyl groups in other drug candidates (e.g., antiviral agents) enhance binding pocket occupancy, while fluorinated analogs (e.g., BG15272) show improved pharmacokinetics .

Q & A

Q. What are the established synthetic routes for this compound, and what analytical techniques validate its purity?

The synthesis typically involves multi-step pathways, including amide coupling reactions and functional group modifications. Key steps may require:

  • Controlled temperatures (e.g., 0–60°C) and inert atmospheres to prevent oxidation of sensitive groups like the thiazolidin-dione moiety .
  • Purification via column chromatography or recrystallization, followed by characterization using NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and HPLC to confirm purity (>95%) and structural integrity .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

Early studies focus on:

  • Anticancer activity : Cytotoxicity assays (e.g., A2780 ovarian carcinoma cell line, IC₅₀ determination) .
  • Antimicrobial potential : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : CDK2/cyclin E inhibition assays, with selectivity profiling against related kinases (e.g., CDK1, CDK4) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound, particularly with reactive intermediates?

Strategies include:

  • Protecting group chemistry : Temporarily shielding the thiazolidin-dione sulfonyl group during amide bond formation to prevent side reactions .
  • Catalytic optimization : Using coupling agents like HATU or EDCI/HOBt for efficient acylation .
  • In-line analytics : Employing real-time HPLC monitoring to identify and mitigate byproducts .

Q. How should researchers resolve contradictions in biological activity data across assay systems?

Discrepancies may arise from assay-specific conditions (e.g., cell line variability, serum protein binding). Mitigation approaches:

  • Orthogonal validation : Cross-validate results using alternative assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
  • Pharmacokinetic profiling : Assess plasma protein binding and metabolic stability to contextualize in vitro vs. in vivo efficacy .

Q. What computational methods predict this compound’s reactivity and target interactions?

  • Molecular docking : Simulate binding modes to CDK2 or other targets using software like AutoDock Vina, referencing crystallographic data from related inhibitors .
  • Quantum mechanical (QM) calculations : Evaluate electronic properties of the 1,1-dioxo-thiazolidine group to predict nucleophilic/electrophilic reactivity .

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural refinement?

  • Crystallization hurdles : The compound’s flexibility and polar groups may hinder lattice formation. Co-crystallization with CDK2 or use of high-boiling solvents (e.g., DMSO) can improve crystal quality .
  • SHELX refinement : Leverage SHELXL for high-resolution data refinement, particularly for resolving disorder in the cyclopentyl group .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate therapeutic windows?

  • Use logarithmic concentration ranges (e.g., 1 nM–100 μM) in cellular assays.
  • Incorporate proteomics (e.g., phospho-kinase arrays) to identify off-target effects at higher doses .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Isotope labeling : Introduce deuterium at metabolically labile sites (e.g., cyclopentyl CH₂ groups) to slow hepatic clearance .
  • Prodrug modification : Mask the ethanediamide moiety with ester groups to improve oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.